molecular formula C19H22N4O B2664391 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2379953-58-7

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2664391
CAS No.: 2379953-58-7
M. Wt: 322.412
InChI Key: AQHIODURIAOWCT-UHFFFAOYSA-N
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Description

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methylpyrimidine Group: This step involves the reaction of the piperidine derivative with 5-methylpyrimidine-2-ol under suitable conditions to form the desired ether linkage.

    Introduction of the Benzonitrile Group: The final step involves the reaction of the intermediate with a benzonitrile derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methylpyrimidine moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine and methylpyrimidine groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted benzonitrile derivatives are formed.

Scientific Research Applications

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile: shares structural similarities with other piperidine and pyrimidine derivatives.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: This compound also features a pyrimidine moiety and is used in similar research contexts.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-10-21-19(22-11-15)24-14-18-3-2-8-23(13-18)12-17-6-4-16(9-20)5-7-17/h4-7,10-11,18H,2-3,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHIODURIAOWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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